molecular formula C21H24ClN5O3S2 B15542768 PI3K-IN-12

PI3K-IN-12

Cat. No.: B15542768
M. Wt: 494.0 g/mol
InChI Key: YCVQOWKBUVDTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K-IN-12 is a useful research compound. Its molecular formula is C21H24ClN5O3S2 and its molecular weight is 494.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

2-amino-N-[5-[5-[(4-tert-butylphenyl)sulfonylamino]-6-chloro-3-pyridinyl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28)

InChI Key

YCVQOWKBUVDTOG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

PI3Kα-IN-12: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy. PI3Kα-IN-12 is a potent and selective inhibitor of the p110α isoform of PI3K. This technical guide provides a comprehensive overview of the mechanism of action of PI3Kα-IN-12, detailing its biochemical and cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of selective PI3Kα inhibition.

Introduction to the PI3K Signaling Pathway

The PI3K family of lipid kinases are central nodes in intracellular signaling cascades. Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol (B14025) ring to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by other kinases, such as PDK1 and mTORC2. Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis. The PI3K pathway is negatively regulated by the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2.

Mechanism of Action of PI3Kα-IN-12

PI3Kα-IN-12 functions as a competitive inhibitor of ATP at the catalytic site of the p110α subunit of PI3K. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to PIP2, thereby blocking the production of PIP3. This targeted inhibition of PI3Kα leads to a cascade of downstream effects, ultimately suppressing the pro-survival signaling of the PI3K/AKT/mTOR pathway. The selectivity of PI3Kα-IN-12 for the α-isoform is a key attribute, as it may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for PI3Kα-IN-12, providing insights into its potency and cellular activity.

Table 1: Biochemical Inhibitory Activity of PI3Kα-IN-12

TargetIC50 (nM)
PI3Kα1.2

Note: IC50 values for other PI3K isoforms (β, δ, γ) and mTOR for PI3Kα-IN-12 are not currently available in the public domain.

Table 2: Cellular Activity of PI3Kα-IN-12

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Carcinoma0.83
U87-MGGlioblastoma1.25

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of PI3Kα-IN-12.

In Vitro Biochemical Kinase Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PI3Kα-IN-12 against purified PI3Kα enzyme.

Methodology: A common method for this is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reagents:

    • Recombinant human PI3Kα (p110α/p85α)

    • PI3K-IN-12 (serially diluted in DMSO)

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • Add PI3Kα-IN-12 at various concentrations to the wells of a 384-well plate.

    • Add the recombinant PI3Kα enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Representative Protocol)

Objective: To determine the effect of PI3Kα-IN-12 on the proliferation of cancer cell lines such as HCT-116 and U87-MG.

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • Seed HCT-116 or U87-MG cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of PI3Kα-IN-12 or vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of AKT Phosphorylation (Representative Protocol)

Objective: To assess the inhibitory effect of PI3Kα-IN-12 on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of AKT.

  • Methodology:

    • Cell Treatment and Lysis:

      • Seed cells (e.g., HCT-116 or U87-MG) in 6-well plates and grow to 70-80% confluency.

      • Treat cells with varying concentrations of PI3Kα-IN-12 for a specified time (e.g., 2 hours).

      • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition.

Visualizations

The following diagrams illustrate the PI3K signaling pathway, the mechanism of action of PI3Kα-IN-12, and a representative experimental workflow.

An In-Depth Technical Guide to the Target Proteins of PI3K-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide elucidates the primary protein targets of the research compound PI3K-IN-12, focusing on the Phosphoinositide 3-kinase (PI3K) family. It provides a comprehensive overview of the PI3K signaling pathway, quantitative data on inhibitor interactions, and detailed experimental protocols for characterization.

Introduction

This compound is a small molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates a wide array of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis, making it a key therapeutic target in oncology.[1][3] PI3K inhibitors, such as this compound, function by binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] This action blocks the downstream signaling cascade. This guide provides a detailed examination of the PI3K proteins as the targets of this compound.

The PI3K Family of Enzymes: The Core Targets

The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers, composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4] There are four isoforms of the Class I catalytic subunit: p110α, p110β, p110δ, and p110γ.[5][6] While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in leukocytes.[5][7] The specific PI3K isoforms inhibited by a particular compound, and the degree of selectivity, are crucial determinants of its biological activity and potential therapeutic window.

Target Profile of PI3K Inhibitors

The efficacy and selectivity of a PI3K inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against different PI3K isoforms. This data is critical for understanding the compound's potency and potential for off-target effects. While specific public data for "this compound" is not available, the following table presents representative data for various well-characterized PI3K inhibitors to illustrate the concept of isoform selectivity.

InhibitorPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)Selectivity Profile
Alpelisib (BYL719)5---α-selective[8]
AZD6482-10801090β-selective[8]
Idelalisib86040002.5290δ-selective
Eganelisib (IPI-549)---16γ-selective[8]
Buparlisib (BKM120)52166116262Pan-Class I[8][9]
Pictilisib (GDC-0941)3-3-α/δ selective[9][10]
PI-10323315Pan-Class I[8]

Note: This table contains representative data for different PI3K inhibitors to illustrate selectivity profiles. The values are derived from various sources and assays and should be considered illustrative.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K.[6][11] Activated PI3K phosphorylates PIP2 to generate the second messenger PIP3.[4][11] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase AKT, to the cell membrane.[4] This leads to the phosphorylation and activation of AKT, which in turn modulates a variety of downstream effectors to control key cellular processes.[12] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[11]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PI3K_IN_12 This compound PI3K_IN_12->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival, Metabolism mTORC1->Cell_Processes Regulation

Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Methodologies

A thorough characterization of a PI3K inhibitor's interaction with its target proteins requires a combination of in vitro biochemical assays and cell-based functional assays.

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of the compound.

Objective: To determine the IC50 of this compound against individual PI3K isoforms.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level indicates greater inhibition of the kinase.[11]

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Reaction Setup: In a multi-well plate, incubate the recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP with the various concentrations of this compound.[11]

  • Kinase Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[11]

  • Reaction Termination: Add ADP-Glo™ reagent to stop the kinase reaction and deplete any remaining ATP.[11]

  • Detection: Add a detection reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure luminescence and calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilution of this compound Start->Prepare_Inhibitor Setup_Reaction Incubate Enzyme, Substrate, ATP, and Inhibitor Prepare_Inhibitor->Setup_Reaction Run_Reaction Kinase Reaction (e.g., 60 min at RT) Setup_Reaction->Run_Reaction Terminate_Reaction Add ADP-Glo™ Reagent Run_Reaction->Terminate_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Terminate_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Blocking, Primary & Secondary Antibody Incubation Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Band Densitometry & Analysis Detection->Analysis End End Analysis->End

References

PI3K-IN-12: A Technical Guide to Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity profile of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-12, also identified as FMF-02-063-1. This document details its biochemical potency against Class I PI3K isoforms, the experimental methodologies used for these determinations, and visual representations of the relevant signaling pathway and experimental workflows.

Core Data Presentation: Isoform Selectivity Profile

The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms (α, β, δ, γ). The half-maximal inhibitory concentration (IC50) values, determined through a fluorescence-based immunoassay, are summarized below.

Target IsoformIC50 (nM)Selectivity Fold (relative to PI3Kδ)
PI3Kα55~26-fold
PI3Kβ~4830*~2300-fold
PI3Kδ2.11-fold
PI3Kγ6.5~3-fold

*Calculated based on the reported 2300-fold selectivity against PI3Kβ relative to PI3Kδ[1][2].

Kinome-Wide Selectivity

This compound has demonstrated a favorable kinome-wide selectivity profile. In broader kinase screening, it showed minimal off-target activity against a panel of other kinases, with notable selectivity against Aurora A and Aurora B kinases[2].

Experimental Protocols

The quantitative data presented in this guide were derived from established biochemical and cellular assays. The methodologies for these key experiments are detailed below.

Biochemical Isoform Selectivity Assay: ADAPTA™ Homogeneous Assay

The IC50 values for each PI3K isoform were determined using the ADAPTA™ Universal Kinase Assay, a homogeneous, fluorescence-based immunoassay that measures adenosine (B11128) diphosphate (B83284) (ADP) formation.

Principle: The assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). In the presence of a kinase, ATP is converted to ADP. A europium-labeled anti-ADP antibody binds to the generated ADP, bringing it into close proximity with an Alexa Fluor® 647-labeled ADP tracer. This results in a FRET signal that is inversely proportional to the kinase activity.

Methodology:

  • Reaction Setup: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were incubated with the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and a fixed concentration of ATP in a kinase reaction buffer.

  • Inhibitor Addition: this compound was serially diluted and added to the reaction mixture to determine its dose-dependent inhibitory effect.

  • Detection: After a defined incubation period, the ADAPTA™ detection reagent, containing the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled tracer, was added.

  • Data Analysis: The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.

Cellular Isoform Selectivity Assay: Isogenic Human Mammary Epithelial Cell (HMEC) Lines

The cellular activity and isoform selectivity of this compound were confirmed using a panel of isogenic human mammary epithelial cell (HMEC) lines engineered to have PI3K signaling driven by a single, constitutively active PI3K isoform (CA-p110α, CA-p110β, or CA-p110δ).

Principle: In these cell lines, the phosphorylation of downstream effectors, such as AKT and S6 ribosomal protein (S6RP), is dependent on the activity of the specific ectopically expressed PI3K isoform. Inhibition of this phosphorylation serves as a readout for the cellular potency and selectivity of the inhibitor.

Methodology:

  • Cell Culture and Treatment: The isogenic HMEC lines were cultured under serum-starved conditions to minimize background signaling. The cells were then treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction and Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membranes were probed with primary antibodies specific for phosphorylated AKT (pAKT) and phosphorylated S6RP (pS6RP), as well as total AKT and S6RP as loading controls.

  • Analysis: The intensity of the protein bands was quantified, and the inhibition of phosphorylation at different inhibitor concentrations was determined to assess cellular isoform selectivity.

Mandatory Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, δ, γ) RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Recruitment & Activation PI3K->PIP2 Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors mTORC1->Downstream Cell Growth, Proliferation, Survival Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis PI3K_Isoforms PI3K Isoforms (α, β, δ, γ) Incubation Incubation at Room Temperature PI3K_Isoforms->Incubation Substrate PIP2 Substrate + ATP Substrate->Incubation Inhibitor This compound (Serial Dilution) Inhibitor->Incubation Detection_Reagent Add ADAPTA™ Detection Reagent Incubation->Detection_Reagent TR_FRET Measure TR-FRET Signal Detection_Reagent->TR_FRET IC50_Calc IC50 Calculation (Dose-Response Curve) TR_FRET->IC50_Calc

References

The Inhibitory Effect of PI3K-IN-12 on the PI3K/Akt/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of PI3K-IN-12, a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. This document details its impact on the critical PI3K/Akt/mTOR signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to the PI3K/Akt/mTOR Pathway and this compound

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This leads to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to drive cellular responses.

This compound has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for the PI3Kα isoform. Understanding its precise effects on the PI3K/Akt/mTOR pathway is critical for its development and application in oncology and other research fields.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Target IC50 (nM) Assay Type Reference
PI3Kα1.2Biochemical Kinase Assay

Table 1: Biochemical Inhibitory Activity of this compound

Cell Line IC50 (µM) Assay Type Reference
HCT-116 (colorectal carcinoma)0.83Cell Proliferation Assay
U87-MG (glioblastoma)1.25Cell Proliferation Assay

Table 2: Anti-proliferative Activity of this compound

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effects by directly binding to the ATP-binding pocket of the p110α catalytic subunit of PI3Kα, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of the initial step in the signaling cascade leads to a downstream suppression of Akt and mTOR activation. The expected molecular consequences of treating cells with this compound are a dose-dependent decrease in the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) and a subsequent reduction in the phosphorylation of mTOR and its downstream effectors, such as S6 ribosomal protein and 4E-BP1.

An In-depth Technical Guide to the Discovery and Development of a Representative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information was found for a compound specifically named "PI3K-IN-12". Therefore, this technical guide has been generated using a well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative example to fulfill the user's request for a detailed overview of the discovery and development process of a PI3K inhibitor.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K family of lipid kinases are crucial players in intracellular signaling.[1] Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Aberrant activation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][3] This has led to the development of numerous small molecule inhibitors targeting the PI3K pathway.[3] Pictilisib (GDC-0941) is an example of a potent, orally bioavailable, pan-Class I PI3K inhibitor that has undergone extensive preclinical and clinical evaluation.[4] This guide will provide a technical overview of the discovery and development process for a representative PI3K inhibitor like Pictilisib.

Discovery and Chemical Profile

The discovery of potent and selective PI3K inhibitors has been an area of intense research.[5] Many of these inhibitors are ATP-competitive, binding to the kinase domain of the p110 catalytic subunit.[1] Pictilisib (GDC-0941) emerged from drug discovery programs aimed at identifying potent pan-Class I PI3K inhibitors with desirable pharmacological properties for clinical development in oncology.

Mechanism of Action

PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling through key effectors like AKT and mTOR.[1] The abrogation of these pro-survival signals ultimately results in decreased cell growth, proliferation, and the induction of apoptosis in cancer cells dependent on this pathway.[1]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pictilisib (GDC-0941) Inhibitor->PI3K

PI3K/AKT/mTOR signaling pathway with the point of inhibition by Pictilisib.

Quantitative Data Summary

The following tables summarize the inhibitory activity and pharmacokinetic properties of a representative PI3K inhibitor like Pictilisib.

Table 1: In Vitro Kinase Inhibitory Activity

PI3K IsoformIC50 (nM)
p110α3.3
p110β3.8
p110δ1.1
p110γ1.3

Note: IC50 values are representative and compiled from various preclinical studies.

Table 2: Cellular Activity

Cell LinePIK3CA StatusIC50 (nM) for Cell Proliferation
MCF7E545K Mutant250
PC3PTEN-null300
U87-MGPTEN-null450
HCT116Wild-type>1000

Note: Cellular IC50 values are representative and demonstrate increased sensitivity in cell lines with PI3K pathway alterations.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of a PI3K inhibitor are provided below.

Biochemical Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.

Methodology:

  • Reagents and Materials: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PI(4,5)P2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and the test inhibitor (e.g., Pictilisib).

  • Procedure:

    • Prepare a serial dilution of the inhibitor in DMSO.

    • In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO).

    • Add 4 µL of a mixture containing the specific PI3K enzyme and the lipid substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves converting ADP to ATP and then measuring light output via a luciferase reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo® Assay)

Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MCF7, PC3) in appropriate media supplemented with fetal bovine serum.

  • Procedure:

    • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader to determine the number of viable cells.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pathway Inhibition

Objective: To measure the inhibition of downstream signaling from the PI3K pathway in cells treated with the inhibitor.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor or vehicle for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the reduction in p-AKT levels relative to total AKT and the loading control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Output Biochem Biochemical Kinase Assay Cell_Prolif Cellular Proliferation Assay IC50 IC50 Values Biochem->IC50 Western Western Blot (Pathway Inhibition) Cell_Prolif->IC50 pAKT p-AKT Inhibition Western->pAKT PK Pharmacokinetics (PK) Studies Efficacy Xenograft Efficacy Studies PK_params PK Parameters (AUC, Cmax, T1/2) PK->PK_params Tox Toxicology Studies Tumor_Growth Tumor Growth Inhibition Efficacy->Tumor_Growth

Preclinical evaluation workflow for a PI3K inhibitor.

Preclinical and Clinical Development Summary

Preclinical studies with Pictilisib (GDC-0941) demonstrated its ability to inhibit tumor growth in various cancer models, particularly those with a hyperactivated PI3K pathway.[4] For instance, in medulloblastoma models, treatment with Pictilisib was shown to impair cell migration and tumor growth.[4] Following promising preclinical data, Pictilisib advanced into clinical trials for a range of solid tumors.[4] Phase I trials established its safety profile and recommended Phase II dose.[4] Subsequent Phase II trials have evaluated Pictilisib as a monotherapy and in combination with other anticancer agents in various tumor types, including breast and lung cancer.[4]

Conclusion

The development of PI3K inhibitors like Pictilisib (GDC-0941) represents a targeted approach to cancer therapy, leveraging our understanding of the critical role of the PI3K signaling pathway in tumorigenesis. The comprehensive preclinical evaluation, encompassing biochemical, cellular, and in vivo studies, is essential to characterize the potency, selectivity, and pharmacological properties of these inhibitors before their advancement into clinical trials. While the journey of any single agent through clinical development is complex, the systematic approach outlined in this guide provides a foundational understanding of the discovery and development process for this important class of anticancer drugs.

References

PI3Kα-IN-12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI3Kα-IN-12, a potent and selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). This document consolidates key chemical, physical, and pharmacological properties of PI3Kα-IN-12, alongside detailed experimental protocols and visualizations of its mechanism of action within relevant signaling pathways.

Chemical Structure and Properties

PI3Kα-IN-12 is a small molecule inhibitor belonging to the 1,3,5-triazine (B166579) class of compounds. Its chemical identity and core physicochemical properties are summarized below.

PropertyValue
IUPAC Name 4-(4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl)-N-(tert-butyl)benzenesulfonamide (Predicted)
Molecular Formula C28H36F2N10O5S3
Molecular Weight 726.84 g/mol
SMILES String O=S(C1=CC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C=C1)(NC(C)(C)C)=O (Predicted)
CAS Number Not available
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Pharmacological Properties

PI3Kα-IN-12 is a highly potent and selective inhibitor of the PI3Kα isoform. Its primary mechanism of action is the inhibition of the catalytic activity of p110α, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

In Vitro Activity
Target / Cell LineIC50 Value
PI3Kα (enzyme assay) 1.2 nM
HCT-116 (colorectal carcinoma) 0.83 µM
U87-MG (glioblastoma) 1.25 µM
In Vivo Activity
Animal ModelCell LineDosage and AdministrationOutcome
Xenograft Mouse Model U87-MG40 mg/kg; Intraperitoneal (IP)Induced tumor regression

Signaling Pathway

PI3Kα-IN-12 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by PI3Kα-IN-12.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PI3KIN12 PI3Kα-IN-12 PI3KIN12->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kα-IN-12.

Experimental Protocols

The following are detailed methodologies for key experiments involving PI3Kα-IN-12.

In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of PI3Kα-IN-12 against the PI3Kα enzyme.

Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Reagents Step1 Serially dilute PI3Kα-IN-12 in DMSO Start->Step1 Step2 Add PI3Kα enzyme and PIP2 substrate to wells Step1->Step2 Step3 Add diluted inhibitor to respective wells Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Stop reaction and measure signal (e.g., luminescence) Step5->Step6 End Calculate IC50 Step6->End

Workflow for an in vitro PI3Kα kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of PI3Kα-IN-12 in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Prepare solutions of recombinant human PI3Kα enzyme, PIP2 substrate, and ATP in the kinase reaction buffer.

  • Compound Dilution:

    • Perform serial dilutions of the PI3Kα-IN-12 stock solution in DMSO to create a range of concentrations for testing.

  • Assay Procedure:

    • In a 384-well plate, add the PI3Kα enzyme and PIP2 substrate to each well.

    • Add the diluted PI3Kα-IN-12 or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the signal using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This protocol describes how to assess the effect of PI3Kα-IN-12 on the proliferation of cancer cell lines such as HCT-116 and U87-MG.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of PI3Kα-IN-12 (typically from 0.01 to 100 µM) or DMSO as a vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway in cells treated with PI3Kα-IN-12.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., U87-MG) with PI3Kα-IN-12 at various concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced

The Role of PI3Kα-IN-12 in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and survival. Its frequent dysregulation in various cancers, leading to suppressed apoptosis and unchecked cell division, has established it as a critical target for oncological therapeutic development. PI3Kα-IN-12 is a potent and highly selective inhibitor of the PI3Kα isoform, which is often mutated and hyperactivated in human cancers. This technical guide delineates the mechanism of action of PI3Kα-IN-12, focusing on its role in inducing apoptosis. While specific apoptosis induction data for PI3Kα-IN-12 is emerging, this document consolidates the known biochemical and cellular data for this compound and explains its pro-apoptotic mechanism within the established framework of selective PI3Kα inhibition, supported by data from representative inhibitors of the same class.

Introduction: The PI3K/AKT Pathway in Cell Survival

The Class I PI3K signaling cascade is a primary pro-survival pathway in mammalian cells. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits the serine/threonine kinase AKT to the plasma membrane, leading to its phosphorylation and activation.

Activated AKT is a central node that promotes cell survival through several mechanisms:

  • Inhibition of Pro-Apoptotic Proteins: AKT phosphorylates and inactivates pro-apoptotic members of the Bcl-2 family, such as BAD and BAX,

A Technical Guide to the Downstream Signaling Effects of PI3K Inhibition by PI3K-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers makes it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K inhibition, using PI3K-IN-12 as a representative ATP-competitive pan-PI3K inhibitor. We will explore its mechanism of action, impact on key signaling nodes, resultant cellular outcomes, and the experimental protocols used for their evaluation.

The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is an intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation recruits and activates Class I PI3Ks at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. This membrane recruitment leads to the full activation of AKT through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, orchestrating a wide range of cellular activities.

PI3K inhibitors like this compound function by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K. This action directly prevents the conversion of PIP2 to PIP3, effectively blocking all subsequent downstream signaling events.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Reg Apoptosis Regulators (e.g., BAD, FOXO) AKT->Apoptosis_Reg Inhibits S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Cell_Growth Protein Synthesis Cell Growth S6K->Cell_Growth FourEBP1->Cell_Growth Cell_Survival Cell Survival Apoptosis_Reg->Cell_Survival Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway with the point of inhibition by this compound.

Core Downstream Signaling Effects

The primary consequence of PI3K inhibition is the abrogation of signaling cascades dependent on AKT. This manifests as a potent and durable inhibition of AKT and its downstream effectors.

  • Inhibition of AKT Activation: By preventing PIP3 production, this compound blocks the membrane translocation and subsequent phosphorylation of AKT at key residues (Threonine 308 and Serine 473), rendering it inactive.

  • Suppression of mTORC1 Signaling: Inactive AKT can no longer activate the mTORC1 complex, a master regulator of cell growth and protein synthesis. This leads to decreased phosphorylation of its key substrates, S6 ribosomal protein (S6) and 4E-binding protein 1 (4E-BP1).

  • Modulation of the RAS-ERK Pathway: A critical finding is that PI3K inhibition can also induce a rapid and transient inhibition of the RAS-ERK (MAPK) signaling pathway. This effect is not observed with direct AKT inhibitors and is required for the rapid induction of apoptosis.

  • Induction of Apoptosis: The dual suppression of the pro-survival AKT pathway and the transient inhibition of the pro-proliferative ERK pathway culminates in the activation of apoptotic machinery, evidenced by the cleavage of caspases-3, -7, and PARP.

The following table summarizes the observed effects of a representative pan-PI3K inhibitor on key downstream signaling proteins in cancer cell lines.

Table 1: Effects of PI3K Inhibition on Downstream Signaling Molecules
Inhibitor Target Protein Cell Line Concentration Effect
BAY 80-6946p-AKT (S473)BT-47450 nMPotent Inhibition
BAY 80-6946p-PRAS40BT-47450 nMPotent Inhibition
BAY 80-6946p-S6BT-47450 nMPotent Inhibition
BAY 80-6946p-4E-BP1BT-47450 nMPotent Inhibition
BAY 80-6946p-ERKBT-47450 nMTransient Inhibition
Data synthesized from studies on HER2-amplified breast cancer cell lines.

Cellular Consequences of PI3K Inhibition

The modulation of these signaling pathways by this compound leads to significant cellular outcomes, primarily growth arrest and the induction of cell death.

  • Apoptosis Induction: As detailed above, the combined, durable inhibition of AKT signaling and transient inhibition of ERK signaling is a potent driver of apoptosis.

  • Cell Cycle Arrest: In many cancer cells, PI3K inhibition alone primarily induces cell cycle arrest rather than widespread cell death, highlighting a potential mechanism of resistance.

  • Metabolic Alterations: The PI3K/AKT/mTOR axis is a key regulator of metabolism. Its inhibition affects anabolic processes including protein and nucleotide synthesis and alters glucose homeostasis.

The following table summarizes the observed effects of PI3K inhibition on apoptosis in cancer cell lines.

Table 2: Cellular Effects of PI3K Inhibition
Treatment Cell Line Assay Endpoint Result (% Apoptosis)
BAY 80-6946 (50 nM)BT-474FACSSub-G1 FractionSignificant increase vs. control
MK2206 (AKT inh.) + PD901 (MEK inh.)BT-474FACSSub-G1 FractionSynergistic increase in apoptosis
Data synthesized from studies on HER2-amplified breast cancer cell lines at 72 hours.

Key Experimental Protocols

To assess the downstream effects of this compound, several standard molecular and cellular biology techniques are employed.

Workflow cluster_protein Protein-Level Analysis cluster_cellular Cellular-Level Analysis A 1. Cell Culture (e.g., BT-474) B 2. Treatment - this compound (Dose-Response) - Vehicle Control (DMSO) A->B C 3a. Cell Lysis (Protease/Phosphatase Inhibitors) B->C G 3b. Cell Harvesting & Fixation B->G D 4a. Protein Quantification (BCA or Bradford Assay) C->D E 5a. Western Blot (SDS-PAGE & Transfer) D->E F 6a. Immunodetection (p-AKT, p-S6, Cleaved Caspase-3) E->F H 4b. DNA Staining (Propidium Iodide) G->H I 5b. Flow Cytometry (FACS) H->I J 6b. Data Analysis (% Sub-G1 Population) I->J

Caption: A generalized experimental workflow for assessing the effects of this compound.

Objective: To determine the effect of this compound on the phosphorylation status of downstream targets like AKT and S6.

Methodology:

  • Cell Treatment: Plate cells (e.g., BT-474) and allow them to adhere. Treat with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 1-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PV

Methodological & Application

Application Note: Determination of PI3K-IN-12 IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in a wide range of human cancers, making it a prime target for therapeutic intervention. PI3K-IN-12 is a potent and selective inhibitor of the PI3K pathway, demonstrating significant promise in preclinical studies. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in evaluating its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key step in the activation of the PI3K pathway. This leads to the downstream inhibition of AKT and mTOR, two critical nodes in the signaling cascade that promote cell survival and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates PI3K_IN_12 This compound PI3K_IN_12->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: IC50 Determination using a Cell Viability Assay

This protocol outlines the steps for determining the IC50 of this compound using a common luminescence-based cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

Materials

  • Cancer cell lines (e.g., MCF-7, A549, U87)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Luminometer

Procedure

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 1:3 or 1:5 serial dilutions.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. 72-hour Incubation (37°C, 5% CO2) C->D E 5. Add Cell Viability Reagent D->E F 6. Luminescence Measurement E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 2: Experimental workflow for the determination of this compound IC50.

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The following table summarizes the IC50 values of this compound determined in a panel of cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer45.8
U87Glioblastoma22.5
PC-3Prostate Cancer33.1
HCT116Colon Cancer18.9

Table 1: IC50 values of this compound in various cancer cell lines after 72 hours of treatment.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for determining the IC50 of this compound in cancer cell lines. The data presented demonstrates the potent anti-proliferative activity of this compound across a range of cancer types, highlighting its potential as a broad-spectrum anti-cancer agent. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

Application Notes: Probing the PI3K/AKT Pathway with PI3K-IN-12 using Phospho-AKT (Ser473) Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a cornerstone of intracellular signaling, governing essential cellular functions including growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a critical target for therapeutic intervention. PI3K inhibitors, such as PI3K-IN-12, are pivotal in oncology research for their ability to block this pathway. A primary method for assessing the efficacy of these inhibitors is to measure the phosphorylation status of AKT, a key downstream effector of PI3K. This document provides a comprehensive protocol for conducting a Western blot to detect phosphorylated AKT at Serine 473 (p-AKT Ser473) in cultured cells following treatment with this compound. Included are detailed experimental procedures, guidelines for data presentation, and diagrams illustrating the signaling pathway and experimental workflow.

Introduction

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that is activated by a multitude of cellular stimuli. The activation of PI3K leads to the phosphorylation and subsequent activation of AKT. Dysregulation of this pathway is a common occurrence in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis. PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K catalytic subunit, which prevents the phosphorylation of PIP2 to PIP3 and consequently blocks the downstream activation of AKT.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. By employing an antibody specific to the phosphorylated form of AKT at Serine 473, researchers can effectively evaluate the pharmacodynamic effects of PI3K inhibitors like this compound.

Signaling Pathway and Inhibitor Action

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated at Serine 473 by mTOR Complex 2 (mTORC2), leading to its full activation. This compound inhibits the catalytic activity of PI3K, thereby blocking the production of PIP3 and preventing the subsequent phosphorylation and activation of AKT.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT_mem AKT PIP3->AKT_mem Recruits pAKT p-AKT (Ser473) AKT_mem->pAKT mTORC2 mTORC2 mTORC2->AKT_mem Phosphorylates AKT_cyto AKT AKT_cyto->AKT_mem Downstream Downstream Cellular Responses (Growth, Survival) pAKT->Downstream Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates PI3K_IN_12 This compound PI3K_IN_12->PI3K Inhibits

Application Notes and Protocols for PI3K Inhibitor Xenograft Mouse Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of PI3K inhibitors in preclinical xenograft mouse models, a crucial step in the evaluation of their anti-tumor efficacy. While specific public data for "PI3K-IN-12" is limited, this guide will utilize data from well-characterized pan-PI3K inhibitors, such as BKM120 (Buparlisib) and GDC-0941 (Pictilisib), as representative examples to illustrate the experimental design, protocols, and expected outcomes.

Mechanism of Action

PI3K inhibitors function by blocking the activity of the PI3K enzyme, which is responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the subsequent activation of downstream signaling proteins, most notably AKT and mTOR. The inhibition of this pathway in cancer cells that are dependent on it for survival leads to a reduction in cell proliferation and an increase in apoptosis.

PI3K_Signaling_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes PI3K_IN_12 PI3K Inhibitor (e.g., this compound) PI3K_IN_12->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K-IN-12 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-12 is a chemical compound that acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent occurrence in various human diseases, most notably in cancer, making it a key target for therapeutic development. Accurate and reproducible experimental results when working with inhibitors like this compound are critically dependent on the correct preparation, handling, and storage of stock solutions.

This document provides detailed protocols for the solubilization and preparation of this compound stock solutions, along with an overview of the signaling pathway it targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its solubility.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₆F₂N₁₀O₅S₃
Molecular Weight 726.84 g/mol
Appearance Solid powder
Target PI3K[1]

Table 2: Solubility Profile of this compound

Note: The following data is a representative example based on typical kinase inhibitors. Researchers should perform their own small-scale solubility tests for precise determination.

SolventEstimated SolubilityRemarks
DMSO ≥ 25 mg/mLThe preferred solvent for creating high-concentration stock solutions.[2] Anhydrous DMSO is recommended.
Ethanol ~5 mg/mLCan be an alternative to DMSO but is more volatile.
Water InsolubleThe compound is hydrophobic and not suitable for initial dissolution in aqueous buffers.
PBS (pH 7.4) InsolubleNot suitable for preparing stock solutions.

Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that promote cell survival and growth. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates PI3KIN12 This compound PI3KIN12->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath or water bath (optional)

Protocol:

  • Equilibrate: Allow the vial of this compound powder and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Aseptically weigh the required amount of this compound powder.

  • Calculate DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of this compound (MW: 726.84 g/mol ), add 137.58 µL of DMSO.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Mix: Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • Aid Dissolution (Optional): If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes or gently warm the solution at 37°C to aid dissolution until the solution is clear.[2]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[2] When stored at -80°C, it is recommended to use within 6 months to a year.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound and DMSO to Room Temp start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Completely Dissolved? vortex->check_sol sonicate Sonicate / Warm (Optional) check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation.
Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • This compound is hydrophobic and may precipitate when diluted into aqueous solutions like cell culture media.

  • To minimize precipitation, it is crucial to perform serial dilutions and ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all experimental and control groups.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of medium (a 1:50 dilution). Mix gently by pipetting.

  • Prepare Final Working Solution: Add the intermediate dilution to a larger volume of pre-warmed cell culture medium to achieve the desired final concentration. For instance, to make a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

  • Use Immediately: Use the freshly prepared working solutions immediately. Do not store aqueous working solutions.

Stability and Storage

  • Solid Powder: Store this compound powder at -20°C for up to 3 years.[3]

  • DMSO Stock Solution: Aliquoted stock solutions in DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for complete safety and handling information before use.

References

Application Notes and Protocols for PI3K-IN-12 in Immunofluorescence Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in a wide variety of human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of small molecules designed to block the kinase activity of PI3K, thereby inhibiting the downstream signaling cascade and exerting anti-tumor effects.

PI3K-IN-12 is a potent and highly selective inhibitor of the PI3Kα isoform, with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM. Its selectivity for the α-isoform makes it a valuable tool for dissecting the specific roles of this isoform in cellular signaling and for developing targeted cancer therapies. Immunofluorescence is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells, providing spatial and temporal information about signaling events. These application notes provide detailed protocols for utilizing this compound in immunofluorescence assays to analyze its impact on the PI3K/AKT/mTOR signaling pathway.

Mechanism of Action of this compound

This compound functions by competitively binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT (also known as Protein Kinase B), to the cell membrane. This inhibition of AKT activation leads to the downstream suppression of the PI3K/AKT/mTOR signaling cascade, ultimately resulting in decreased cell proliferation and survival in cancer cells dependent on this pathway.

Data Presentation

The following tables summarize the key characteristics of this compound and provide a template for presenting quantitative data from immunofluorescence experiments.

Table 1: Inhibitor Profile of this compound

ParameterValueReference
Target PI3KαN/A
IC50 (Biochemical) 1.2 nMN/A
Cellular IC50 (HCT-116) 0.83 µMN/A
Cellular IC50 (U87-MG) 1.25 µMN/A

Table 2: Example of Quantitative Immunofluorescence Data Analysis

TreatmentTarget ProteinMean Fluorescence Intensity (MFI)% Inhibition of p-AKT (Ser473)
Vehicle (DMSO) p-AKT (Ser473)1500 ± 1200%
This compound (10 nM) p-AKT (Ser473)950 ± 9536.7%
This compound (100 nM) p-AKT (Ser473)450 ± 5070.0%
This compound (1 µM) p-AKT (Ser473)180 ± 2588.0%
Vehicle (DMSO) p-S6 (Ser235/236)1200 ± 1100%
This compound (10 nM) p-S6 (Ser235/236)800 ± 7533.3%
This compound (100 nM) p-S6 (Ser235/236)350 ± 4070.8%
This compound (1 µM) p-S6 (Ser235/236)150 ± 2087.5%

Note: The data presented in Table 2 is representative and will vary depending on the cell line, experimental conditions, and imaging parameters.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining to assess the inhibition of the PI3K/AKT/mTOR pathway by this compound.

Materials
  • Cell Lines: Cancer cell lines with known PI3K pathway activation (e.g., HCT-116, U87-MG, or other relevant lines).

  • This compound: Prepare a 10 mM stock solution in DMSO and store at -20°C.

  • Culture Medium: Appropriate for the chosen cell line.

  • Coverslips: Sterile, glass coverslips suitable for cell culture.

  • Fixative: 4% paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Mouse anti-Total AKT

    • Mouse anti-Total S6 Ribosomal Protein

  • Secondary Antibodies:

Application Notes and Protocols for PI3K-IN-12 Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the PI3K/AKT/mTOR axis is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1] PI3K-IN-12 is a potent and highly selective inhibitor of the PI3Kα isoform, with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM. It has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-116 and U87-MG, with IC50 values of 0.83 µM and 1.25 µM, respectively.

Combination therapy is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. These application notes provide a comprehensive guide to designing and conducting synergy studies with this compound in combination with other anti-cancer agents. The protocols outlined below utilize standard cell-based assays and the Chou-Talalay method for quantitative synergy analysis.

Key Concepts in Synergy Studies

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, defining synergy (Combination Index, CI < 1), additivity (CI = 1), and antagonism (CI > 1).

Data Presentation

Table 1: In Vitro IC50 Values of this compound
ParameterValueCell Line(s)
PI3Kα (enzymatic assay) 1.2 nMN/A
Cell Proliferation 0.83 µMHCT-116
Cell Proliferation 1.25 µMU87-MG
Table 2: Example Data Layout for Combination Synergy Analysis
Drug A Conc. (µM)Drug B Conc. (µM)% Inhibition (Drug A alone)% Inhibition (Drug B alone)% Inhibition (Combination)Fraction Affected (fa)Combination Index (CI)
0.10.51015350.35< 1 (Synergy)
0.21.02530600.60< 1 (Synergy)
0.42.04550850.85< 1 (Synergy)

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival PI3K_IN_12 This compound PI3K_IN_12->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Synergy_Workflow cluster_setup Experimental Setup cluster_assay Data Acquisition cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 96-well plate) B 2. Single Agent Titration (this compound and Drug B) A->B C 3. Combination Treatment (Constant Ratio or Matrix) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Calculate % Inhibition E->F G 7. Chou-Talalay Analysis (Determine Combination Index) F->G H 8. Synergy, Additivity, or Antagonism Determination G->H

Caption: Experimental workflow for a cell-based drug synergy study.

Experimental Protocols

Protocol 1: Determination of IC50 for Single Agents

Objective: To determine the concentration of this compound and the combination drug that inhibits 50% of cell growth (IC50) in the selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, U87-MG, or other lines with known PIK3CA mutations)

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., a MEK inhibitor or mTOR inhibitor)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound and the combination drug in complete culture medium.

  • Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).

  • Viability Assay:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.

Protocol 2: Combination Synergy Study using the Chou-Talalay Method

Objective: To determine if the combination of this compound and a second drug results in synergistic, additive, or antagonistic effects on cell viability.

Procedure:

  • Experimental Design: Based on the single-agent IC50 values, design a combination experiment. Two common designs are:

    • Constant Ratio: Combine the drugs at a fixed molar ratio (e.g., based on their IC50 ratio) and perform serial dilutions of the combination.

    • Checkerboard (Matrix) Dilution: Create a matrix of concentrations with varying doses of both drugs.

  • Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1, using the combination drug dilutions.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the fraction of cells affected (fa) for each drug concentration and combination.

    • Use software like CompuSyn to perform the Chou-Talalay analysis and calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition

Objective: To confirm the mechanism of action of this compound and the combination treatment by assessing the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cells treated with this compound, the combination drug, and the combination at synergistic concentrations.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of pathway inhibition between the single agents and the combination treatment.

Conclusion

These application notes and protocols provide a framework for the systematic evaluation of this compound in combination with other anti-cancer agents. By employing these methodologies, researchers can generate robust and quantitative data to identify synergistic drug combinations and elucidate their underlying mechanisms of action, ultimately guiding the development of more effective cancer therapies.

References

Troubleshooting & Optimization

PI3K-IN-12 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PI3K-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and answering frequently asked questions related to the use of this compound in cell-based assays. Here you will find troubleshooting guides and FAQs to help ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I'm observing a more potent cytotoxic effect in my cell line than expected based on the reported IC50 value for PI3K inhibition. Could this be due to off-target effects?

A1: Yes, unexpected levels of cytotoxicity can be indicative of off-target effects. While this compound is designed to be a potent inhibitor of the PI3K pathway, at higher concentrations it may inhibit other kinases or cellular processes, leading to toxicity. For instance, some pan-PI3K inhibitors have been shown to have off-target effects on tubulin at concentrations needed for full PI3K inhibition, causing general cellular toxicity.

Troubleshooting Steps:

  • Perform a dose-response curve: This will help determine if the cytotoxicity is dose-dependent and at what concentration it deviates from the expected PI3K inhibition profile.

  • Use a rescue experiment: To confirm that the observed effect is due to PI3K inhibition, try to rescue the phenotype by introducing a constitutively active downstream effector of PI3K.

  • Profile against a kinase panel: A broad kinase screen can identify other potential kinase targets of this compound.

  • Use a structurally unrelated PI3K inhibitor: Comparing the effects of this compound with another PI3K inhibitor with a different chemical scaffold can help distinguish between on-target and off-target effects.

Q2: There is significant variability in the levels of phosphorylated Akt (p-Akt) between my experiments, even when using the same cell line and this compound concentration. What could be the cause?

A2: Variability in p-Akt levels is a common issue in cell-based assays and can be attributed to several factors unrelated to the inhibitor itself.

Potential Causes and Solutions:

  • Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum starvation times, as these can all impact baseline and stimulated p-Akt levels.

  • Reagent Stability: Growth factors used for stimulating the PI3K pathway can degrade. Use fresh aliquots and ensure proper storage.

  • Lysis Buffer Composition: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of Akt.

  • Loading Controls: When performing western blots, always probe for total Akt to normalize the p-Akt signal and account for any loading inaccuracies.

Q3: My cell viability assay (e.g., MTT) shows a weaker effect of this compound than what is reported in the literature. What should I check?

A3: Discrepancies in inhibitor potency in cell viability assays can arise from several experimental variables.

Factors to Consider:

  • Assay Duration: The incubation time with this compound can influence the IC50 value. Longer incubation times may be necessary to observe significant anti-proliferative or cytotoxic effects.

  • Cell Seeding Density: The initial number of cells plated can impact the outcome of the assay. Ensure you are using a consistent and appropriate cell density.

  • Metabolic State of Cells: The metabolic activity of your cells can affect the readout of assays like the MTT assay. Ensure your cells are healthy and in the exponential growth phase.

  • Assay Specifics: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using an alternative assay to confirm your results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the off-target effects and selectivity of PI3K inhibitors like this compound.

Q1: What are the known off-targets for PI3K inhibitors as a class?

A1: The off-target profile of a PI3K inhibitor is specific to its chemical structure. However, due to the conserved nature of the ATP-binding pocket in kinases, off-target effects on other lipid kinases (like PI4K) and protein kinases are possible. Some PI3K inhibitors have also been found to interact with non-kinase targets. For example, the widely used experimental PI3K inhibitors wortmannin (B1684655) and LY294002 are also direct inhibitors of mTOR. It is crucial to consult the selectivity data for the specific inhibitor being used.

Q2: How is the selectivity of a PI3K inhibitor like this compound determined?

A2: The selectivity of a PI3K inhibitor is typically determined through in vitro kinase assays against a large panel of kinases. A common method is the KinomeScan™ technology, which quantitatively measures the binding of an inhibitor to hundreds of kinases. The results are often presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) or as a percentage of inhibition at a specific concentration. Lower IC50 values indicate greater potency.

Q3: What is the difference between a pan-PI3K inhibitor and an isoform-selective PI3K inhibitor?

A3: The PI3K family has several isoforms (e.g., PI3Kα, β, δ, γ) that have different tissue expression patterns and roles in cellular signaling. A pan-PI3K inhibitor, such as GDC-0941, inhibits multiple isoforms of PI3K. An isoform-selective inhibitor, such as CAL-101 (a PI3Kδ inhibitor), is designed to inhibit a specific isoform with much higher potency than others. The choice between a pan- and an isoform-selective inhibitor depends on the research question and the specific PI3K isoform that is dysregulated in the model system being studied.

Q4: Can off-target effects be beneficial?

A4: While off-target effects are often considered undesirable as they can lead to toxicity and confound experimental results, in some cases, they may contribute to the therapeutic efficacy of a drug. For example, a PI3K inhibitor that also inhibits other pro-survival kinases might have a stronger anti-cancer effect. However, for research purposes, it is critical to understand and control for off-target effects to accurately attribute observed phenotypes to the inhibition of the intended target.

Quantitative Data Summary

The following table summarizes the selectivity profile of a representative PI3Kδ inhibitor, PI3KD-IN-015, as an example of the type of data researchers should consider when evaluating a PI3K inhibitor.

Target KinaseIC50 (nM)Fold Selectivity vs. PI3KδReference
PI3Kδ51
PI3Kα6012
PI3Kβ10020
PI3Kγ12525
Vps3428056
PI4KB17234

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the validation and characterization of this compound's effects in cell lines.

In Vitro Kinase Assay

This assay quantifies the enzymatic activity of a kinase and its inhibition by a compound.

Protocol:

  • PI3K lipid kinase assays are performed in a buffer containing 20 mM HEPES (pH 7.4), 5 mM MgCl2, and 0.25 mM EDTA.

  • Phosphatidylinositol is used as a substrate at a concentration of 170 µg/ml.

  • Reactions are initiated by the addition of 50 µM ATP, which includes a small amount of radiolabeled [γ-32P]ATP.

  • The reaction is incubated at 25°C for 20 minutes and then stopped by the addition of 0.1 M HCl.

  • The resulting phospholipids (B1166683) are extracted and the amount of incorporated radiolabel is measured by scintillation counting.

  • To determine the IC50 value, the assay is performed with a range of inhibitor concentrations.

Western Blotting for Phospho-Akt (p-Akt)

This protocol outlines the steps for determining the effect of a PI3K inhibitor on the phosphorylation of Akt, a key downstream target of PI3K.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow to the desired confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody against total Akt.

Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of a PI3K inhibitor on cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental

Technical Support Center: PI3K-IN-12 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of PI3K-IN-12 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, the compound is generally stable for several years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For optimal stability, stock solutions should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[1] When stored properly at -80°C, stock solutions in DMSO are typically stable for up to one year. For shorter periods, storage at -20°C for up to one month is also feasible.[2]

Q3: Can I store my this compound stock solution at 4°C?

A3: Storing stock solutions at 4°C is not recommended for long-term storage. If the solution is to be used within a very short timeframe, some compounds can be stored at 4°C, but fresh solutions should be prepared weekly to avoid loss of efficacy.[3]

Q4: How can I check the stability of my this compound solution?

A4: The stability of your this compound solution can be assessed by performing a time-course experiment and analyzing the compound's integrity using methods like High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). A decrease in the peak area of the parent compound over time indicates degradation.

Q5: What are common causes of this compound degradation in experimental settings?

A5: Several factors can contribute to the degradation of this compound in aqueous experimental media. These include inherent instability in aqueous solutions at 37°C, reactions with components in the culture media, and the pH of the media. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

Stability Data Summary

The following table provides a general overview of recommended storage conditions and expected stability for PI3K inhibitors like this compound. Note that specific stability may vary, and it is recommended to perform your own stability analysis for long-term experiments.

FormulationSolventStorage TemperatureExpected Stability
PowderN/A-20°C≥ 2 years
Stock SolutionAnhydrous DMSO-80°CUp to 1 year
Stock SolutionAnhydrous DMSO-20°CUp to 1 month
Working SolutionAqueous Buffer/Media37°CHighly variable (hours to days)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, tightly sealed vials

Procedure:

  • Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of powder and the molecular weight of this compound.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution and use sonication or gentle warming (37°C) to ensure the compound is completely dissolved. A clear solution should be obtained.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your experimental media using HPLC.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a working solution of 10 µM this compound by diluting the stock solution in the cell culture medium.

  • Add 1 mL of the working solution to triplicate wells of a 24-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Analyze the collected samples by HPLC.

  • Determine the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time 0.

Visual Guides

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes PI3K_IN_12 This compound PI3K_IN_12->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepStock Prepare 10 mM Stock in DMSO PrepWorking Dilute to 10 µM in Media PrepStock->PrepWorking Incubate Incubate at 37°C PrepWorking->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Calc Calculate % Remaining vs. Time 0 HPLC->Calc

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting Guide

This guide addresses common issues related to this compound stability.

Troubleshooting_Guide Start Inconsistent or Weak Experimental Results? CheckStorage Stock Solution Stored Correctly? (-80°C, Aliquoted) Start->CheckStorage FreshStock Prepare Fresh Stock Solution CheckStorage->FreshStock No CheckSolubility Precipitation Observed in Stock or Working Solution? CheckStorage->CheckSolubility Yes Success Problem Resolved FreshStock->Success WarmVortex Gently Warm (37°C) and Vortex to Redissolve CheckSolubility->WarmVortex Yes CheckMediaStability Compound Unstable in Aqueous Media? CheckSolubility->CheckMediaStability No WarmVortex->CheckMediaStability RunStabilityAssay Perform HPLC Stability Assay (Protocol 2) CheckMediaStability->RunStabilityAssay Yes ContactSupport Contact Technical Support CheckMediaStability->ContactSupport No RunStabilityAssay->Success

Caption: A troubleshooting decision tree for this compound stability issues.

References

PI3K-IN-12 minimizing toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PI3K-IN-12, a potent pan-Class I PI3K inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal model experiments while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the p110α, p110β, p110δ, and p110γ isoforms of Class I phosphoinositide 3-kinase (PI3K). By inhibiting these enzymes, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, downregulates the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in many cancers.[2]

Q2: What are the common toxicities associated with pan-PI3K inhibitors like this compound in animal models?

A2: Due to the central role of the PI3K pathway in normal physiological processes, on-target toxicities are expected. Common dose-limiting toxicities observed in preclinical studies with pan-PI3K inhibitors include:

  • Metabolic: Hyperglycemia is a frequent on-target effect due to the role of PI3Kα in insulin (B600854) signaling.

  • Gastrointestinal: Diarrhea and colitis are common, often linked to inhibition of the PI3Kδ isoform, which is important for immune cell function in the gut.

  • Dermatological: Rashes and skin toxicity can occur.

  • Hepatic: Elevation of liver enzymes (transaminitis) has been reported.

  • Immunological: Inhibition of PI3Kδ and PI3Kγ can lead to immunosuppression and an increased risk of infections.

Q3: How can I formulate this compound for in vivo administration?

A3: The solubility of PI3K inhibitors can be challenging. A common formulation approach for oral gavage is to prepare a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% to 0.2% Tween 80. For intraperitoneal injections or for compounds with poor solubility, a solution using vehicles like 10% N-methyl-2-pyrrolidone (NMP) in polyethylene (B3416737) glycol (PEG)-300 may be suitable. It is crucial to perform preliminary solubility tests to determine the optimal vehicle for your specific experimental needs. Always prepare fresh dosing solutions daily to ensure stability.

Troubleshooting Guides

Issue 1: Managing Hyperglycemia

Symptom: Elevated blood glucose levels in treated animals.

Cause: Inhibition of PI3Kα disrupts insulin signaling, leading to hyperglycemia.

Troubleshooting Steps:

  • Monitor Blood Glucose: Regularly monitor blood glucose levels, especially during the initial phase of treatment.

  • Dose Adjustment: Consider reducing the dose of this compound if hyperglycemia is severe and persistent.

  • Intermittent Dosing: Explore intermittent dosing schedules (e.g., dosing every other day or for several consecutive days followed by a break). This can help mitigate the metabolic side effects while maintaining anti-tumor efficacy.

  • Dietary Management: In some preclinical models, a ketogenic diet has been shown to mitigate hyperglycemia by reducing the glucose load.

  • Combination Therapy: Co-administration with metformin, an insulin-sensitizing agent, has been explored in preclinical studies to manage hyperglycemia associated with PI3K inhibitors.

Issue 2: Severe Diarrhea or Weight Loss

Symptom: Animals exhibit significant diarrhea, leading to dehydration and weight loss exceeding 15-20% of baseline.

Cause: Inhibition of PI3Kδ can lead to an inflammatory response in the gut, resulting in colitis and diarrhea.

Troubleshooting Steps:

  • Daily Monitoring: Closely monitor animals for signs of diarrhea, dehydration, and changes in body weight.

  • Dose Interruption/Reduction: Temporarily halt treatment until symptoms resolve, then restart at a lower dose.

  • Supportive Care: Provide supportive care, such as subcutaneous fluid administration, to prevent dehydration.

  • Vehicle Control: Ensure that the vehicle itself is not causing gastrointestinal distress by treating a cohort of animals with the vehicle alone.

  • Pathological Assessment: In case of severe, unresolved diarrhea, consider humane euthanasia and perform a histopathological examination of the gastrointestinal tract to assess for colitis.

Quantitative Data Summary

The following table summarizes representative dosing and toxicity data from preclinical studies of various pan-PI3K inhibitors in mouse models. This data can serve as a starting point for designing studies with this compound.

Inhibitor (Example)Animal ModelDose and RouteObserved ToxicitiesReference
BKM120 (Buparlisib)Nude mice with H460 xenografts15 mg/kg, oral gavage, dailyGenerally well-tolerated at this dose in the study.
NVP-BEZ235Genetically engineered mouse model (lung cancer)35 mg/kg, oral gavage, dailyWell-tolerated for short-term studies.
Roginolisib (PI3Kδ inhibitor)Rats15 mg/kg (NOAEL)Lymphoid tissue toxicity.
Roginolisib (PI3Kδ inhibitor)Dogs5 mg/kgEpithelial lesions of the skin.

Note: NOAEL = No-Observed-Adverse-Effect-Level. Toxicity is dose-dependent, and higher doses of these compounds resulted in more severe adverse effects.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound
  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

    • Prepare a vehicle of 0.5% HPMC and 0.2% Tween 80 in sterile water.

    • Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 5 mg/mL).

    • Vortex vigorously for 5-10 minutes. A brief sonication may aid in achieving a uniform suspension.

    • Prepare the suspension fresh daily and keep it on a stir plate or vortex immediately before each dose to ensure homogeneity.

  • Administration:

    • Weigh each animal to determine the precise dosing volume (typically 5-10 µL/g of body weight).

    • Gently restrain the mouse.

    • Use a sterile, ball-tipped gavage needle to deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of immediate distress.

Protocol 2: Assessment of Target Engagement (Pharmacodynamics)
  • Tissue Collection:

    • At a predetermined time point after the final dose (e.g., 2-8 hours), humanely euthanize the animals.

    • Rapidly excise the tumor and/or relevant tissues (e.g., liver, spleen).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Western Blot Analysis:

    • Homogenize the frozen tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total AKT (Ser473), and other downstream targets like phosphorylated S6 ribosomal protein.

    • A significant reduction in the ratio of phosphorylated to total protein in the treated group compared to the vehicle control indicates effective target engagement.

Visualizations

PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PI3KIN12 This compound PI3KIN12->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Growth, Proliferation, Survival mTOR->CellProcesses Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Troubleshooting_Workflow Toxicity Management Workflow Start Toxicity Observed (e.g., >15% Weight Loss, Severe Diarrhea) Monitor Increase Monitoring Frequency (Daily Weight, Clinical Signs) Start->Monitor PauseDosing Pause Dosing Monitor->PauseDosing SupportiveCare Provide Supportive Care (e.g., Fluids) PauseDosing->SupportiveCare SymptomsResolve Symptoms Resolve? SupportiveCare->SymptomsResolve RestartLowerDose Restart at Lower Dose (e.g., 50-75% of original) SymptomsResolve->RestartLowerDose Yes SymptomsPersist Symptoms Persist or Worsen SymptomsResolve->SymptomsPersist No ContinueStudy Continue Study with Modified Regimen RestartLowerDose->ContinueStudy ConsultVet Consult Veterinarian / Consider Euthanasia SymptomsPersist->ConsultVet

References

Validation & Comparative

A Comparative Guide: Pan-PI3K Inhibition with PI3K-IN-12 Versus Isoform-Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) pathway is a focal point of investigation. Dysregulation of this critical signaling cascade is a common driver in many human cancers, making PI3K inhibitors a promising class of targeted therapies. This guide provides an objective, data-driven comparison between the pan-PI3K inhibitor approach, represented here by compounds like PI3K-IN-12, and the targeted strategy of isoform-selective PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism. Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This recruits and activates Class I PI3K enzymes, which then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the plasma membrane allows for the full activation of AKT through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and growth while inhibiting apoptosis.

Given its central role, the PI3K pathway is tightly regulated in healthy cells. However, in many cancers, this pathway becomes constitutively active through various mechanisms, such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, which antagonizes PI3K activity by dephosphorylating PIP3. This sustained signaling allows cancer cells to proliferate uncontrollably and evade cell death.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP3 Phosphorylates Downstream Downstream Effectors (mTORC1, GSK-3β, etc.) AKT->Downstream PDK1->AKT Phosphorylates (Activates) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Pan_Inhibitor Pan-PI3K Inhibitors (e.g., this compound) Pan_Inhibitor->PI3K Blocks All Class I Isoforms Isoform_Inhibitor Isoform-Selective Inhibitors Isoform_Inhibitor->PI3K Blocks Specific Isoform(s) Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/AKT/mTOR Signaling Pathway and points of inhibition.

Pan-PI3K vs. Isoform-Selective Inhibition

PI3K inhibitors can be broadly categorized into two main types based on their selectivity for the four Class I PI3K isoforms (α, β, δ, and γ).

  • Pan-PI3K Inhibitors: These compounds, such as this compound, Buparlisib (BKM120), and Pictilisib (GDC-0941), are designed to inhibit all four Class I isoforms. The rationale behind this approach is to cast a wide net, shutting down the entire PI3K pathway, which could be beneficial in cancers where multiple isoforms are active or where the specific driving isoform is unknown.

  • Isoform-Selective Inhibitors: These agents are developed to target one or two specific PI3K isoforms. This strategy is based on the differential expression and function of isoforms in various tissues and cancers. For example, PI3Kα (encoded by PIK3CA) is frequently mutated in solid tumors like

Navigating the PI3K Isoform Landscape: A Comparative Guide to Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. However, the PI3K family is composed of multiple isoforms with distinct physiological and pathological roles. Consequently, the development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.

This guide provides a comparative analysis of the selectivity of various PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). As information regarding a specific inhibitor designated "PI3K-IN-12" is not publicly available, this document utilizes data from well-characterized and widely studied PI3K inhibitors to serve as a representative comparison.

Comparative Selectivity of PI3K Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the biochemical IC50 values of several representative PI3K inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate greater potency.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
GDC-0941 (Pictilisib) Pan-PI3K333375
BYL719 (Alpelisib) α-selective51156250290
TGX-221 β-selective500051003500
Idelalisib (CAL-101) δ-selective8205652.589

Visualizing the PI3K Signaling Pathway

The diagram below illustrates the central role of PI3K in cell signaling. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn regulates a multitude of cellular functions.

PI3K_Signaling_Pathway PI3K Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions

Caption: The PI3K signaling cascade, a key pathway in cellular regulation.

Experimental Protocols

The determination of inhibitor selectivity is paramount in drug discovery. Below are outlines of common experimental methods used to ascertain the IC50 values of PI3K inhibitors.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific PI3K isoform by 50%.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

  • Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Test inhibitor at various concentrations

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • The kinase reaction is initiated by incubating the purified PI3K isoform with the lipid substrate, the test inhibitor (at varying concentrations), and ATP (including a radiolabeled tracer).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is then terminated, and the radiolabeled lipid product (PIP or PIP3) is separated from the unreacted radiolabeled ATP, typically using TLC.

  • The amount of radiolabeled product

In Vivo Validation of Pan-PI3K Inhibition: A Comparative Guide to Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ), have been the subject of extensive research for their therapeutic potential. This guide provides a comparative overview of the in vivo anti-tumor activity of pan-PI3K inhibitors, with a focus on Copanlisib as a representative agent, due to the availability of robust preclinical data. While specific in vivo validation data for a compound designated "PI3K-IN-12" is not publicly available, this guide leverages data from well-characterized pan-PI3K inhibitors to provide a valuable comparative resource.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that, when constitutively activated, drives tumorigenesis. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT. Activated AKT, in turn, modulates a variety of cellular processes, including cell survival, growth, and proliferation, often through the activation of the mammalian target of rapamycin (B549165) (mTOR). Pan-PI3K inhibitors block the initial step in this cascade, thereby inhibiting downstream signaling and suppressing tumor growth.

Safety Operating Guide

Essential Guide to the Proper Disposal of PI3K-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Waste Management

The responsible management and disposal of potent chemical compounds like PI3K-IN-12 are fundamental to ensuring laboratory safety and environmental protection. As a research-grade kinase inhibitor, this compound should be handled with the utmost care throughout its lifecycle, from receipt to disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions regarding the safe handling and disposal of this compound.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following procedures are based on best practices for the handling and disposal of other potent phosphoinositide 3-kinase (PI3K) inhibitors and hazardous chemical compounds.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance.[3] Should an SDS for this compound be available from the manufacturer, its specific instructions supersede the guidance provided herein.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE). All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[3]

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves, safety glasses with side shields or goggles, and a fully buttoned lab coat.To prevent skin and eye contact with the potent compound.
Engineering Controls All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood.To prevent inhalation of airborne particles or aerosols.
Emergency Equipment An eyewash station and safety shower must be readily accessible.To provide immediate decontamination in case of accidental exposure.
General Hygiene Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.To prevent accidental ingestion and contamination.

Experimental Protocols: Disposal of this compound

The core principle for the disposal of this compound is that all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, meticulously segregate all waste contaminated with this compound from non-hazardous laboratory waste. This includes the pure compound, solutions, and all contaminated consumables.

  • Solid Waste Collection:

    • Collect unused or expired this compound powder in its original container or a designated, sealable, and clearly labeled hazardous waste container.

    • All disposables that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must be placed in a dedicated, sealed hazardous waste bag or container.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • The container must be kept securely closed when not in use. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).

    • Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves wiping the area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of all cleaning materials as solid hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for waste manifests and pickup procedures.

PI3K Signaling Pathway Overview

This compound is an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently observed in various cancers, making it a key target for drug development.

PI3K_Signaling_Pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PI3KIN12 This compound PI3KIN12->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes

Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.

Disposal Workflow

The logical flow for the proper disposal of this compound waste is a critical component of laboratory safety protocols.

Disposal_Workflow This compound Disposal Workflow Start Generation of This compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Solid_Waste Solid Waste (Gloves, Tips, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Glassware) Segregate->Sharps_Waste Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store Store Sealed Containers in Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store EHS Contact EHS for Waste Pickup Store->EHS End Proper Disposal by Licensed Contractor EHS->End

Caption: Step-by-step workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling PI3K-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Guide for Handling PI3K-IN-12

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, research-grade phosphoinositide 3-kinase (PI3K) inhibitors and other highly potent active pharmaceutical ingredients (HPAPIs). Researchers must supplement this information with a compound-specific risk assessment and adhere to all institutional and local safety regulations.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent and selective inhibitor of the PI3K/mTOR pathway, this compound should be handled with extreme care to minimize exposure and ensure personal safety and experimental integrity.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound, particularly when handling the compound in its powdered form.

ProcedureEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety gogglesTwo pairs of nitrile glovesDisposable impervious gown over a fully buttoned lab coatNIOSH-approved N95 or higher-rated respirator
Preparing Stock Solutions Safety goggles or face shieldTwo pairs of nitrile glovesLab coatNot required if performed in a certified chemical fume hood
Cell Culture and In Vitro Assays Safety glasses with side shieldsNitrile glovesLab coatNot required if performed in a biosafety cabinet
Animal Handling and Dosing Safety glasses with side shields or face shieldNitrile glovesLab coat or disposable gownAs required by institutional animal care and use committee protocols
Waste Disposal Safety glassesNitrile glovesLab coatAs required by the specific disposal procedure

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking the compound.

  • Verify that the container is properly sealed and labeled.

Storage
  • Solid Compound: Store this compound powder at -20°C for long-term stability.

  • Stock Solutions: Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C in clearly labeled, sealed vials.

Preparation of Stock Solutions
  • All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a powder containment enclosure to prevent inhalation.

  • Use a dedicated, calibrated balance for weighing.

  • Add solvent to the powdered compound slowly and carefully to avoid aerosolization. Ensure the compound is fully dissolved before removing it from the containment enclosure.

Use in Experiments
  • Conduct all dilutions and additions of this compound to experimental systems (e.g., cell culture media) within a biosafety cabinet or chemical fume hood.

  • Clearly label all vessels containing the compound.

  • After handling, decontaminate all surfaces and equipment. Wash hands thoroughly, even after wearing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused this compound powder and stock solutions must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Labware:

    • Disposable Items: Pipette tips, tubes, gloves, and other disposable items that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Non-Disposable Glassware: Decontaminate glassware by soaking in a suitable inactivating solution (e.g., 1N NaOH) before standard washing procedures.

  • Cell Culture Waste: Media and cells treated with this compound should be considered chemical waste. Aspirate media into a flask for hazardous waste collection. Do not pour down the drain.

Visual Guides

PPE_Workflow cluster_powder Handling Powdered this compound cluster_solution Handling this compound Solutions weighing Weighing and Aliquoting respirator N95 Respirator weighing->respirator goggles Safety Goggles weighing->goggles double_gloves Double Nitrile Gloves weighing->double_gloves gown Impervious Gown weighing->gown solution_prep Solution Preparation fume_hood Chemical Fume Hood solution_prep->fume_hood safety_glasses Safety Glasses solution_prep->safety_glasses gloves Nitrile Gloves solution_prep->gloves lab_coat Lab Coat solution_prep->lab_coat

Caption: Workflow for the safe handling and disposal of this compound.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth PI3K_IN_12 This compound PI3K_IN_12->PI3K PI3K_IN_12->mTOR

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.